molecular formula C10H14N2O2 B13540204 Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate

Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate

Cat. No.: B13540204
M. Wt: 194.23 g/mol
InChI Key: IYVDVXMKXBZYBW-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate is an organic compound with the molecular formula C10H14N2O2. It is a derivative of propanoic acid, featuring an amino group and a pyridin-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate typically involves the reaction of pyridine-2-carboxaldehyde with methyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted compounds .

Scientific Research Applications

Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate involves its interaction with specific molecular targets. The amino group and pyridin-2-ylmethyl group play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)8(7-11)6-9-4-2-3-5-12-9/h2-5,8H,6-7,11H2,1H3

InChI Key

IYVDVXMKXBZYBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=N1)CN

Origin of Product

United States

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